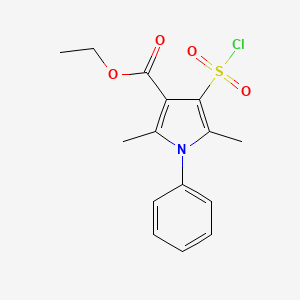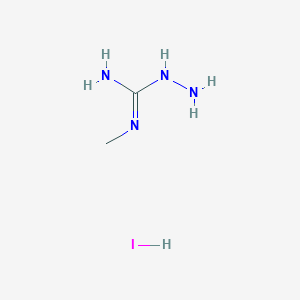
1-Bromo-2-(prop-2-yn-1-yloxy)benzene
概要
説明
1-Bromo-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7BrO It is a brominated derivative of benzene, featuring a prop-2-yn-1-yloxy group attached to the benzene ring
作用機序
Target of Action
Propargyl ethers, in general, are known to be involved in various organic synthesis reactions . They are often used as intermediates in the synthesis of more complex organic compounds .
Mode of Action
The mode of action of 2-Bromophenyl propargyl ether involves its interaction with other reactants in a chemical reaction. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl ether can undergo nucleophilic displacement, which is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Biochemical Pathways
For instance, they can undergo a reaction pathway involving asymmetric decarboxylative propargylic alkylation . The propargyl group’s ability to undergo diverse reactions allows it to affect various biochemical pathways, leading to the synthesis of a wide range of compounds .
Result of Action
The result of the action of 2-Bromophenyl propargyl ether is the formation of new organic compounds through various chemical reactions. For instance, it can participate in the catalytic propargylic substitution reaction, leading to the formation of diverse types of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action, efficacy, and stability of 2-Bromophenyl propargyl ether can be influenced by various environmental factors. For instance, the temperature can have a pronounced effect on the reaction yield . Additionally, safety data suggests that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
生化学分析
Biochemical Properties
They can interact with various enzymes and proteins, but the specific biomolecules that 2-Bromophenyl propargyl ether interacts with are yet to be identified .
Molecular Mechanism
Propargyl ethers are known to undergo various chemical reactions, such as nucleophilic displacement, which could potentially influence their interactions with biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 2-bromophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the phenol attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
1-Bromo-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using suitable reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
1-Bromo-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with the prop-2-yn-1-yloxy group at a different position on the benzene ring.
2-Bromo-4-methyl-1-(prop-2-yn-1-yloxy)benzene: Contains an additional methyl group on the benzene ring.
4-(Prop-2-yn-1-yloxy)benzonitrile: Features a nitrile group instead of a bromine atom.
Uniqueness
1-Bromo-2-(prop-2-yn-1-yloxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a bromine atom and a prop-2-yn-1-yloxy group provides a versatile platform for further chemical modifications and functionalization.
特性
IUPAC Name |
1-bromo-2-prop-2-ynoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCILWDWEHZCFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450904 | |
| Record name | 2-bromophenyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38770-76-2 | |
| Record name | 2-bromophenyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)


![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)
![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)








